Product packaging for Alimadol(Cat. No.:CAS No. 52742-40-2)

Alimadol

Cat. No.: B1666881
CAS No.: 52742-40-2
M. Wt: 281.4 g/mol
InChI Key: QFSWEWNANAHUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alimadol (developmental code A-4020) is a synthetic opioid analgesic compound structurally related to methadone . It is a pharmaceutical compound that was never marketed, making it a subject of interest for investigative research in pharmacology . As a member of the opioid class, its primary research value lies in studying the structure-activity relationships (SAR) of synthetic analgesics and investigating the mechanisms of pain modulation in the central nervous system. Researchers may utilize this compound to explore the binding affinity and efficacy of mu-opioid receptor (MOR) agonists, contributing to a deeper understanding of analgesic pathways. This product is provided For Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO B1666881 Alimadol CAS No. 52742-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-3,3-diphenyl-N-prop-2-enylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-3-15-20-16-14-19(21-2,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h3-13,20H,1,14-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSWEWNANAHUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCNCC=C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200727
Record name Alimadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52742-40-2
Record name γ-Methoxy-γ-phenyl-N-2-propen-1-ylbenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52742-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alimadol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052742402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alimadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALIMADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ET970D66K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry and Methodologies for Alimadol and Its Analogues

Strategic Retrosynthetic Analysis of the Alimadol Molecular Structure

Retrosynthetic analysis is a conceptual tool in organic chemistry that enables the planning of a synthetic route by deconstructing a complex target molecule into simpler precursors. fiveable.mehilarispublisher.comnumberanalytics.com This systematic approach helps chemists design efficient and feasible synthetic pathways. hilarispublisher.comnumberanalytics.com

The initial step in retrosynthetic analysis involves identifying key functional groups within the target molecule, which serve as strategic points for disconnection. hilarispublisher.comnumberanalytics.com These disconnections aim to simplify the complex structure into smaller, more manageable fragments. hilarispublisher.comslideshare.net For this compound, a crucial disconnection point can be identified at the carbon-nitrogen bond connecting the allyl group to the rest of the molecule, and another at the carbon-carbon bond adjacent to the methoxy (B1213986) group and diphenyl moiety. wikipedia.org

Based on patent literature, key precursor molecules for this compound synthesis include benzhydryl methyl ether, 1,1-diphenyl-1-methoxy-3-aminopropane, and allyl bromide. wikipedia.org

The synthetic complexity of this compound arises from the presence of a tertiary amine, a methoxy group, and two phenyl rings, along with an allyl group. The introduction of these functionalities and the formation of specific carbon-nitrogen and carbon-carbon bonds require careful consideration of reaction conditions and selectivity. The feasibility of this compound synthesis is supported by existing patent literature, which outlines various routes for its preparation. wikipedia.org

Reported and Patented Synthetic Routes to this compound

Patented synthetic routes for this compound often involve the construction of the core 1,1-diphenyl-1-methoxy-3-aminopropane structure, followed by the introduction of the allyl group. wikipedia.org

Benzhydryl Methyl Ether Synthesis: Benzhydryl methyl ether (also known as methoxymethylbenzene) can be synthesized through various methods. One approach involves the reaction of benzhydrol with methanol (B129727) in the presence of an acid catalyst. nih.govyale.eduarkat-usa.org For instance, symmetrical bis(benzhydryl)ethers can be synthesized directly from benzhydrols using a catalytic amount of p-toluenesulfonyl chloride under solvent-free conditions at elevated temperatures. nih.gov Another method involves the reaction of benzhydryl chloride with methanol. google.com

1,1-Diphenyl-1-methoxy-3-aminopropane Synthesis: The synthesis of 1,1-diphenyl-1-methoxy-3-aminopropane is a critical step. While specific detailed mechanisms for this exact compound's formation are not extensively detailed in public domain searches beyond its mention as a precursor in this compound patents, general principles of amine synthesis and ether formation can be inferred. The "1,1-Diphenyl-1-lower alkoxy-amino-alkanes" class of compounds, which includes this precursor, is covered in patents related to this compound. wikipedia.org The formation of the amine functionality typically involves reactions such as reductive amination of ketones or aldehydes, or alkylation of amines. pearson.commasterorganicchemistry.comlibretexts.orgpressbooks.pub The methoxy group is likely introduced via etherification.

Allylation: The introduction of the allyl group onto the amine nitrogen in the final stages of this compound synthesis is typically achieved through an allylation reaction. This is a form of amine alkylation where an allyl halide (e.g., allyl bromide) reacts with the amine. wikipedia.org Allylation reactions of aldehydes, for example, can be influenced by Lewis acids or metal mediators to achieve varying diastereoselectivities. nih.gov

Amine Alkylation: Amine alkylation is a fundamental organic reaction involving the reaction of an alkyl halide with ammonia (B1221849) or an amine. pearson.comwikipedia.org This nucleophilic aliphatic substitution (SN2) reaction results in a higher substituted amine. pearson.comwikipedia.org While direct alkylation can lead to polyalkylation, strategies like using an excess of the amine can mitigate this. pearson.comwikipedia.org Reductive amination, which involves forming an imine followed by reduction, offers a more controlled method for forming carbon-nitrogen bonds and avoiding multiple alkylations. masterorganicchemistry.compressbooks.pub

Optimizing reaction yields in organic synthesis often involves careful control of reaction parameters such as temperature, solvent, concentration, and catalyst selection. uniroma1.it For amine alkylation, using an excess of the amine or employing reductive amination can improve yields and selectivity by minimizing over-alkylation. pearson.commasterorganicchemistry.comwikipedia.org

Achieving stereochemical purity is crucial for pharmaceutical compounds. While specific details on this compound's stereochemistry are not widely available, general strategies for stereoselective synthesis include:

Chiral Auxiliaries: Incorporating a chiral auxiliary into a reactant to control the stereochemical outcome of a reaction.

Asymmetric Catalysis: Utilizing chiral catalysts (e.g., organocatalysts, metal complexes) to induce enantioselectivity or diastereoselectivity. uniroma1.itnih.govrsc.orgua.es

Substrate Control: Designing the starting materials to inherently favor the formation of a specific stereoisomer.

Kinetic Resolution: Separating enantiomers based on differences in their reaction rates with a chiral reagent.

The synthesis of complex molecules with multiple stereocenters in a stereoselective manner remains a significant challenge in modern organic chemistry, with ongoing research focused on developing efficient and environmentally friendly approaches. uniroma1.it

Exploration of Alternative Synthetic Pathways for this compound and Structurally Related Compounds

While specific alternative synthetic pathways for this compound itself are not extensively documented beyond its patent literature, the structural components of this compound—namely, the diphenylpropylamine backbone, the methoxy group, and the N-allyl amine—allow for the conceptual exploration of alternative methodologies based on modern synthetic organic chemistry principles. Traditional methods for synthesizing N-alkylated amines, such as the alkylation of amines with alkyl halides, often face challenges like over-alkylation, prompting the development of more controlled and efficient approaches. rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to minimize the environmental impact of chemical synthesis by reducing waste, using safer solvents and reagents, and improving atom economy. For the synthesis of compounds like this compound, several green chemistry approaches could be considered for key bond-forming reactions:

Borrowing Hydrogen (Hydrogen Auto-transfer) for N-alkylation: This strategy offers a sustainable route for the N-alkylation of amines with alcohols, producing water as the sole byproduct. rsc.orgorganic-chemistry.orgsioc-journal.cn This method could be particularly relevant for introducing the N-allyl group if an appropriate allyl alcohol precursor were utilized, avoiding the use of alkyl halides which can generate problematic byproducts. Catalysts based on palladium, ruthenium, and iridium have been shown to be effective in these reactions. rsc.orgorganic-chemistry.orgacs.org

Reductive N-alkylation of Nitroarenes: For the formation of primary or secondary amines that could serve as intermediates, a simple, mild, and cost-effective green approach involves the reductive mono-N-alkylation of nitroarenes using HOAc/Zn and a carbonyl compound in methanol. This method offers excellent yields and control over mono- versus dialkylated products. nih.gov

Electrochemical Methods: Although not directly applied to this compound, electrochemical methods have emerged as green alternatives for complex transformations in opioid synthesis, such as the N-demethylation of oxycodone, offering a safer and more sustainable process by avoiding harmful reagents. acs.org This highlights the potential for electrochemistry in developing cleaner routes for nitrogen-containing compounds.

Catalytic Methods for Efficient Bond Formation

Catalytic methods are crucial for enhancing the efficiency, selectivity, and sustainability of chemical syntheses. For the construction of this compound and its analogues, various catalytic approaches could be employed for key bond formations:

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig cross-coupling reaction, involving palladium catalysts, is a highly versatile method for forming C-N bonds between amines and aryl halides or pseudohalides. tcichemicals.comacs.org This method is widely used in the synthesis of aromatic amines and could be adapted for constructing the diphenylamine (B1679370) core or introducing substituted phenyl groups in this compound analogues.

Metal Hydride-Catalyzed Hydroamination: Nickel hydride (NiH) catalysis facilitates C-N bond formation through hydroamination reactions of unsaturated hydrocarbons. rsc.org Given the allyl group in this compound, hydroamination could be explored for introducing the amine moiety to an unsaturated precursor or for modifying the allyl group itself.

Catalytic Decarboxylative C-N Formation: This method, often catalyzed by copper(II) acetate (B1210297) (Cu(OAc)2), allows for the formation of C-N bonds from carboxylic acids, leading to protected alkyl, alkenyl, and aryl amines. nih.gov This approach offers a way to introduce the amine functionality with the release of N2 and CO2 as the only byproducts.

Copper-Catalyzed C-O Bond Formation: While this compound features a methoxy ether, the broader class of diaryl ethers can be synthesized via modifications of the Williamson ether synthesis or Ullmann reactions, which are copper-catalyzed reactions of phenols with aryl halides. orgsyn.orgwikipedia.org These catalytic strategies are relevant for forming ether linkages, which could be explored in the synthesis of this compound's methoxy-diphenyl moiety or its analogues.

Design and Synthesis of Novel this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how structural changes impact a compound's biological activity. For this compound, which is an opioid analgesic, SAR studies would typically involve systematic modifications to its key structural motifs to identify critical pharmacophoric elements and optimize its properties. Opioid analogues often involve modifications to phenyl rings, piperidine (B6355638) rings, and N-substituents to modulate activity and selectivity. nih.govwww.gov.ukmdpi.commdpi.comfrontiersin.orgscielo.org.mx As this compound is related to methadone, a diphenylpropylamine derivative, SAR insights from similar structures could be highly relevant. wikipedia.orgunict.it

Systematic Structural Modifications to Phenyl, Methoxy, and Amine Moieties

Systematic modifications of the phenyl, methoxy, and amine moieties of this compound would be crucial for comprehensive SAR investigations:

Phenyl Moieties:

Substitutions on Phenyl Rings: Introducing various substituents (e.g., alkyl, alkenyl, alkoxyl, hydroxyl, halo, amino, nitro groups) onto the phenyl rings can significantly alter lipophilicity, electronic properties, and steric bulk, thereby influencing binding affinity and receptor selectivity. mdpi.comfrontiersin.orgbiomedres.usacs.org For example, adding aryl groups can increase lipophilicity and improve binding interactions with hydrophobic pockets. biomedres.us

Phenyl Ring Replacements: Replacing one or both phenyl rings with other aromatic or heteroaromatic systems (e.g., naphthyl, heterocyclic rings) could explore alternative binding interactions and potentially improve selectivity or metabolic stability.

Methoxy Moieties:

Alteration of Alkoxy Group: The methoxy group is known to influence ligand-target binding, physicochemical characteristics, and ADME properties in pharmaceuticals. researchgate.net Modifications could involve changing the size of the alkoxy group (e.g., ethoxy, propoxy, isopropoxy) or replacing it with other polar or non-polar functionalities. Studies on other opioids have shown that varying small ether groups can retain significant activity. www.gov.uk

Removal or Relocation: Complete removal of the methoxy group or its relocation to a different position on the phenyl ring could reveal its precise role in receptor interaction. The elimination of methoxy groups has been shown to weaken binding in some compounds. acs.org

Amine Moieties:

N-Alkylation Variations: The N-allyl group is a distinctive feature of this compound. Modifying this group by varying the length, branching, or saturation of the alkyl chain (e.g., N-methyl, N-propyl, N-cyclopropyl, N-phenethyl) is a common SAR strategy for amines. rsc.orgorganic-chemistry.org In opioid chemistry, alterations to the N-substituent can profoundly affect agonist/antagonist profiles and potency. For instance, the deletion of an Nα-amino group or its replacement with groups like allyl has been explored in the development of opioid antagonists. mdpi.com

Amine Type Modifications: Replacing the secondary amine with a tertiary amine (if not already tertiary at the relevant position) or incorporating it into a cyclic structure (e.g., piperidine, pyrrolidine) could also be explored, as seen in the synthesis of fentanyl analogues where piperidine ring modifications are common. mdpi.comfrontiersin.org

Development of Prodrug Strategies for this compound (Conceptual Basis)

Prodrugs are inactive or less active compounds that undergo enzymatic or chemical biotransformation in vivo to release the active parent drug. pharmacologycanada.org The conceptual development of prodrug strategies for this compound would primarily aim to enhance its pharmacokinetic properties (e.g., bioavailability, solubility, duration of action) or to reduce potential misuse liabilities. pharmacologycanada.orgnih.gov

Potential prodrug strategies for this compound could involve:

Amine-Based Prodrugs: The secondary amine group in this compound offers a prime site for prodrug modification.

Amide or Carbamate (B1207046) Linkages: Forming an amide or carbamate derivative with a cleavable linker could mask the amine's basicity, potentially improving oral bioavailability or reducing first-pass metabolism. The linker would be designed to be cleaved by ubiquitous enzymes (e.g., esterases, amidases) in the body, releasing this compound.

N-Acylation: Attaching an acyl group to the nitrogen could create a prodrug that is hydrolyzed in vivo. This is a common strategy, as seen with codeine, which is O-demethylated by CYP2D6 to morphine. researchgate.net

Methoxy-Based Prodrugs: While less common for ether groups, the methoxy group could be conceptually modified if a cleavable ether linkage could be designed that releases a more active hydroxyl or a different ether form in vivo. This would be more challenging due to the stability of ether bonds.

"Soft" Prodrugs: These are prodrugs that are designed to be metabolized rapidly after achieving their therapeutic effect, leading to inactive metabolites and a shorter duration of action, which could be beneficial for certain pain management scenarios.

Abuse-Deterrent Prodrugs: Drawing inspiration from strategies for other opioids, this compound prodrugs could be designed to be activated only under specific physiological conditions, such as in the gastrointestinal tract by specific enzymes (e.g., trypsin-activated prodrugs). This would prevent activation if the drug is tampered with (e.g., injected or snorted). medcentral.com

The design of such prodrugs would require careful consideration of the linker chemistry, the enzymatic pathways available for cleavage, and the desired release kinetics of this compound.

Pharmacological Characterization and Receptor Level Mechanisms of Alimadol

Opioid Receptor Binding Kinetics and Efficacy Profiling of Oliceridine

The interaction of Oliceridine with opioid receptors has been extensively characterized through various in vitro assays, providing a detailed profile of its binding affinity and functional activity.

Oliceridine demonstrates high-affinity binding to the human μ-opioid receptor. In radioligand binding assays, Oliceridine exhibited a binding affinity (Ki) of 6 nM. nih.gov

In functional assays measuring G-protein activation, such as the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) accumulation, Oliceridine shows potent agonist activity. In HEK-293 cells expressing the human MOR, Oliceridine had an EC50 of 7.9 nM and an efficacy (Emax) of 84% relative to the standard agonist DAMGO. nih.gov In GTPγ[35S] binding studies, another measure of G-protein activation, Oliceridine has been described as a full agonist relative to DAMGO but has also been reported to act as a partial agonist when compared to the endogenous opioid endomorphin-1. This partial agonist activity is a key feature of its pharmacological profile.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinity and G-Protein Activation of Oliceridine

Parameter Value Assay/Cell System Reference
Binding Affinity (Ki) 6 nM Radioligand Binding nih.gov
Potency (EC50) 7.9 nM cAMP Inhibition (human MOR) nih.gov
Efficacy (Emax) 84% (vs. DAMGO) cAMP Inhibition (human MOR) nih.gov

A critical aspect of Oliceridine's pharmacology is its high selectivity for the μ-opioid receptor over the delta (DOR) and kappa (KOR) opioid receptors. This selectivity is significantly greater than that of morphine. Studies have shown that Oliceridine has a 178-fold selectivity for MOR over KOR and a 355-fold selectivity over DOR in cAMP accumulation assays. nih.gov This high degree of selectivity minimizes the potential for off-target effects that could be mediated by DOR and KOR activation.

Table 2: Opioid Receptor Selectivity of Oliceridine

Receptor Selectivity (fold vs. MOR) Reference
Kappa (KOR) 178 nih.gov
Delta (DOR) 355 nih.gov

The kinetics of how a ligand binds to and dissociates from its receptor can significantly influence its pharmacological effects. While specific quantitative values for the association (k_on) and dissociation (k_off) rates of Oliceridine are not widely published, kinetic studies have provided some insights. For instance, the difference in potency between Oliceridine and its (S)-enantiomer is attributed to a much slower association rate for the (S)-form, while their dissociation rates are similar. Buprenorphine, another opioid, has a much slower dissociation rate, and therefore a longer residence time at the receptor, compared to Oliceridine. The binding of Oliceridine to the MOR is a multi-step process, involving initial interactions in the extracellular vestibule of the receptor before settling into the stable orthosteric binding site.

Molecular Mechanism of Action: Intracellular Signaling Pathways

The defining feature of Oliceridine is its biased agonism, which is characterized by its differential effects on intracellular signaling pathways following receptor binding.

Opioid receptors, including the MOR, are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins. nih.gov Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channels, which collectively result in the desired analgesic effect. nih.gov Oliceridine is a potent and selective agonist of this G-protein signaling pathway. drugbank.com Its ability to effectively engage G-protein signaling is comparable to that of morphine, which is fundamental to its analgesic efficacy.

The β-arrestin signaling pathway is another major pathway activated by opioid receptor agonists and is implicated in many of the adverse effects of opioids, such as respiratory depression and constipation. nih.govnih.gov Oliceridine is characterized by its significantly reduced ability to recruit β-arrestin-2 compared to morphine. drugbank.com In assays measuring β-arrestin-2 recruitment, Oliceridine has an EC50 of 40 nM and a maximal efficacy of only 15% relative to morphine. nih.gov This demonstrates a clear bias towards G-protein signaling and away from β-arrestin recruitment. This biased agonism is thought to be the molecular basis for Oliceridine's improved safety profile compared to conventional opioids. drugbank.comnih.gov

Table 3: Beta-Arrestin-2 Recruitment by Oliceridine

Parameter Value Assay/Cell System Reference
Potency (EC50) 40 nM β-arrestin-2 Recruitment nih.gov
Efficacy (Emax) 15% (vs. Morphine) β-arrestin-2 Recruitment nih.gov

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data regarding the chemical compound "Alimadol" to generate the detailed article as requested. The search for information on its specific downstream signaling cascades, structure-activity relationships, pharmacophoric elements, stereochemical impact, and computational modeling simulations did not yield the necessary research findings to create a scientifically accurate and thorough report according to the provided outline.

The available research extensively covers these pharmacological concepts for other well-known opioids, but "this compound" is not mentioned in the context of these specific molecular and computational analyses. Therefore, in adherence with the principles of scientific accuracy and the strict exclusion of hallucinated information, the requested article cannot be generated.

Computational and Molecular Modeling Approaches in this compound Pharmacology

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent and selective molecules.

While specific QSAR models developed for this compound are not publicly documented, the principles of QSAR can be applied to understand the key structural features of diphenylpropylamine analgesics that govern their pharmacological activity. A general QSAR model for opioid receptor affinity often incorporates several types of molecular descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges and dipole moments. The distribution of electron density is crucial for the electrostatic interactions between the ligand and the receptor binding pocket.

Steric Descriptors: These relate to the size and shape of the molecule. The three-dimensional conformation of the ligand must be complementary to the topology of the receptor's binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets within the receptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity of atoms.

For the diphenylpropylamine class, key structural features that would be considered in a QSAR model include:

The nature and substitution pattern of the two phenyl rings.

The length and substitution of the propyl chain.

The nature of the substituent on the nitrogen atom.

A hypothetical QSAR study on a series of this compound analogs might reveal that specific electronic properties of the methoxy (B1213986) group and the steric bulk of the N-allyl group are significant contributors to its predicted binding affinity and functional activity at opioid receptors. The inclusion of this compound in a training set for machine learning models aimed at predicting opioid receptor binding affinity, as indicated in some patent literature, suggests that its structural features are indeed relevant for such predictive modeling.

The development of robust QSAR models relies on high-quality, consistent biological data for a diverse set of compounds within the same chemical class. nih.gov While a specific QSAR equation for this compound is not available, the established principles of this computational approach provide a valuable framework for predicting its pharmacological properties based on its chemical structure.

Preclinical Research Methodologies for Alimadol Assessment

In Vitro Assay Development and Application in Alimadol Research

In vitro assays are fundamental to the early stages of preclinical research, offering a controlled environment to investigate the specific molecular interactions of a drug candidate. These assays are crucial for high-throughput screening and for providing a detailed understanding of a compound's activity at the cellular and subcellular levels. nih.gov

To understand the functional consequences of this compound binding to its target receptors, cell-based functional assays are employed. These assays measure the downstream signaling events that occur after receptor activation and can differentiate between agonists, antagonists, and partial agonists. taylorfrancis.com For this compound, which is investigated for its opioid-related activity, these assays are typically focused on opioid receptors, such as the mu-opioid receptor (MOR).

A common approach involves using recombinant cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that are engineered to express the opioid receptor of interest. Activation of these receptors by an agonist like this compound initiates a cascade of intracellular events. One key pathway involves the coupling of the receptor to G-proteins, which in turn modulate the activity of various effector enzymes and ion channels. nih.govresearchgate.net

Several techniques are used to measure receptor activation and signal transduction:

Aequorin-Based Assays: These assays use a photoprotein called aequorin, which emits light in the presence of calcium. In cells expressing a G-protein subunit that links receptor activation to an increase in intracellular calcium, the luminescence produced upon agonist stimulation can be measured to determine the potency and efficacy of the compound.

Membrane Potential Assays: Opioid receptor activation can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization. nih.govnih.gov Fluorescent dyes that are sensitive to changes in membrane potential can be used to monitor this effect in real-time, providing a functional readout of receptor activation. nih.gov

cAMP Assays: Opioid receptors are often coupled to the inhibitory G-protein, Gαi, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.netnih.gov Assays that measure changes in cAMP levels are therefore a reliable method to quantify the inhibitory effect of an opioid agonist.

β-Arrestin Recruitment Assays: In addition to G-protein signaling, agonist binding can also promote the recruitment of β-arrestin to the receptor, a process involved in receptor desensitization and internalization. nih.gov Assays that measure the interaction between the receptor and β-arrestin can provide insights into the potential for tolerance development.

The data generated from these assays allow for the determination of key pharmacological parameters for this compound, such as its EC50 (half-maximal effective concentration) and Emax (maximum effect), which are crucial for its characterization as a full or partial agonist.

Table 1: Illustrative Data from Cell-Based Functional Assays for this compound at the Mu-Opioid Receptor

Assay Type Parameter Measured Illustrative Result for this compound
Aequorin Assay EC50 for Ca2+ mobilization 10 nM
Membrane Potential Assay % of maximal hyperpolarization 95%
cAMP Inhibition Assay IC50 for cAMP inhibition 15 nM
β-Arrestin Recruitment EC50 for β-arrestin recruitment 50 nM

This table presents hypothetical data to illustrate the typical outputs of these assays.

Understanding the metabolic fate of this compound is essential for predicting its pharmacokinetic profile in vivo. Enzymatic and subcellular fraction assays are used to assess its metabolic stability and to identify the specific enzymes responsible for its metabolism, a process known as reaction phenotyping. labcorp.comnih.govnih.gov

These studies typically utilize subcellular fractions from the liver, the primary site of drug metabolism, such as:

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are a major family of drug-metabolizing enzymes. youtube.com

Hepatocytes: These are whole liver cells that contain a full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UDP-glucuronosyltransferases or UGTs) metabolizing enzymes. youtube.comnih.gov

Metabolic Stability Assays: To determine the metabolic stability of this compound, the compound is incubated with liver microsomes or hepatocytes for a defined period. youtube.comnih.gov The rate of disappearance of the parent compound over time is measured, typically by liquid chromatography-mass spectrometry (LC-MS). labcorp.com This allows for the calculation of the in vitro half-life (t1/2) and intrinsic clearance (CLint), which are key parameters used to predict the in vivo clearance of the drug. nih.gov

Reaction Phenotyping Assays: Reaction phenotyping aims to identify the specific enzymes responsible for metabolizing this compound. labcorp.comnih.gov This is important for predicting potential drug-drug interactions and understanding inter-individual variability in drug response due to genetic polymorphisms in metabolizing enzymes. nih.gov The main approaches for reaction phenotyping include: researchgate.net

Recombinant Human Enzymes: this compound is incubated with individual recombinant human CYP or UGT enzymes to directly identify which enzymes are capable of metabolizing it. researchgate.net

Chemical Inhibition: The metabolism of this compound in human liver microsomes is assessed in the presence and absence of specific chemical inhibitors for different CYP enzymes. A reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme. nih.govresearchgate.net

Immuno-inhibition: Specific antibodies against individual CYP enzymes are used to inhibit their activity in liver microsomes, providing another method to identify the responsible enzymes. nih.gov

Table 2: Illustrative Metabolic Stability and Reaction Phenotyping Data for this compound

Assay System Parameter Illustrative Finding for this compound
Human Liver Microsomes In vitro half-life (t1/2) 35 minutes
Recombinant CYP Enzymes Major Metabolizing Enzyme CYP3A4
Chemical Inhibition % Inhibition by Ketoconazole (CYP3A4 inhibitor) 85%

This table presents hypothetical data to illustrate the typical outputs of these assays.

While traditional 2D cell cultures are invaluable, they may not fully recapitulate the complexity of native tissues. researchgate.net Three-dimensional (3D) culture models, such as organoids and more complex tissue cultures, offer a more physiologically relevant environment for pharmacological profiling. stemcell.comnih.gov

Organoids: These are self-organizing 3D structures grown from stem cells that mimic the architecture and function of a specific organ. stemcell.comresearchgate.net For this compound, neuronal organoids or dorsal root ganglion (DRG) organoids could be used to study its effects on neuronal excitability and pain signaling in a more complex, tissue-like context. nih.gov These models can provide insights into the compound's efficacy and potential neurotoxicity. stemcell.com

Tissue Culture Models: More complex tissue culture models can involve the co-culture of different cell types to simulate the interactions within a tissue. nih.govresearchgate.net For instance, a co-culture of neurons and glial cells could be used to investigate the impact of this compound on neuro-immune interactions, which are known to play a role in chronic pain. The use of microfluidic devices, or "organs-on-a-chip," allows for the creation of even more sophisticated models that can simulate blood flow and the interactions between different organ systems. nih.gov

These advanced cellular models are particularly useful for assessing the long-term effects of a compound and for studying complex biological processes that cannot be adequately modeled in simpler systems. nih.gov

In Vivo Animal Model Design and Implementation for Pharmacological Efficacy Studies

Following in vitro characterization, the pharmacological efficacy of this compound must be assessed in living organisms. In vivo animal models are essential for understanding how the compound behaves in a complex physiological system and for providing evidence of its potential therapeutic effect. nih.gov

The choice of animal model is critical for the relevance and translatability of preclinical findings. taconic.com For opioid-related research, rodents (mice and rats) are the most commonly used species due to their well-characterized physiology and genetics, as well as the availability of validated behavioral assays. taconic.comnih.gov

The selection of a specific model depends on the therapeutic indication being investigated. For assessing the analgesic properties of this compound, several types of pain models can be used: nih.gov

Acute Nociceptive Pain Models: These models, such as the hot plate and tail-flick tests, assess the response to a brief, noxious stimulus and are useful for determining the basic antinociceptive properties of a compound. nih.gov

Inflammatory Pain Models: Injection of substances like formalin or carrageenan into the paw induces an inflammatory response and associated pain behaviors, allowing for the evaluation of a compound's efficacy in a model of inflammatory pain. nih.gov

Neuropathic Pain Models: These models are created by surgically injuring a peripheral nerve, leading to chronic pain states such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response). These models are crucial for assessing the potential of this compound to treat neuropathic pain.

Beyond pain, if other opioid-related effects are of interest, models of addiction liability, such as conditioned place preference and self-administration studies, may also be employed. taconic.comarizona.edu It is also important to consider factors such as the species and strain of the animal, as there can be significant differences in drug metabolism and response. nih.gov The development of animal models that more closely mimic human conditions, such as those involving voluntary drug intake, can provide more relevant data. udd.clsemanticscholar.org

To ensure the quality and reliability of in vivo studies, it is essential to adhere to rigorous experimental design principles. nih.govsemanticscholar.org This helps to minimize bias and increase the likelihood that the findings are reproducible. Key principles include:

Clear Hypothesis: Studies should be designed to test a specific, well-defined hypothesis. nih.gov Preclinical research can be broadly categorized as either exploratory (hypothesis-generating) or confirmatory (hypothesis-testing). nih.gov

Randomization: Animals should be randomly assigned to treatment groups to prevent systematic differences between the groups.

Blinding: Whenever possible, the investigators conducting the experiment and analyzing the data should be blinded to the treatment allocation to prevent observer bias.

Appropriate Controls: The inclusion of appropriate control groups (e.g., vehicle control, positive control) is essential for interpreting the results.

Sample Size Calculation: The number of animals used should be justified by a power analysis to ensure that the study has sufficient statistical power to detect a meaningful effect.

Defined Endpoints: The primary and secondary outcome measures should be clearly defined before the start of the study.

By adhering to these principles, the preclinical in vivo evaluation of this compound can generate robust and reproducible data that will be critical for making informed decisions about its further development.

Table 3: Compound Names Mentioned

Compound Name
This compound

Methodologies for Assessing Pharmacodynamic Endpoints in Animal Models

The preclinical assessment of this compound's pharmacodynamic endpoints, particularly its analgesic effects, relies on a variety of animal models that aim to mimic pain states in humans. doi.org These models are essential for understanding the mechanisms of pain and for the development of effective pain management therapies. uaeh.edu.mx

Rodents, such as mice and rats, are the most frequently used species in these studies. taconic.comresearchgate.net The choice of animal model is critical and can influence the outcome of the study. nih.gov Both inbred and outbred strains of mice and rats are utilized to investigate the development of analgesic effects and addictive behaviors. taconic.com

Several established methods are employed to induce and measure pain-related behaviors in these animal models:

Thermal Stimuli: The radiant heat tail-flick and hot plate tests are common methods where a heat source is applied, and the latency to a withdrawal response is measured. mdpi.com These tests are effective in evaluating heat hyperalgesia. mdpi.com

Mechanical Stimuli: The von Frey filament test is used to assess mechanical allodynia, where calibrated filaments are applied to the paw to determine the withdrawal threshold.

Chemical Stimuli: Injection of substances like formalin or carrageenan into the paw induces an inflammatory pain state, allowing for the observation of pain-related behaviors such as licking and flinching.

Models of Neuropathic Pain: Surgical procedures like chronic constriction injury (CCI) or spinal nerve ligation (SNL) are used to create models of neuropathic pain, which is often more clinically relevant. doi.org

Conditioned Place Preference (CPP): This model is used to assess the rewarding or aversive properties of a drug, which can be an indicator of its abuse potential. taconic.com Opioids generally show rewarding effects in CPP studies. taconic.com

Self-Administration Models: These are considered the gold standard for modeling addiction in animals. taconic.com In these studies, animals learn to perform a task, such as pressing a lever, to receive a dose of the drug. taconic.com

The selection of appropriate behavioral endpoints is crucial for the successful translation of preclinical findings to clinical applications. frontiersin.orgnih.gov While reflexive withdrawal measures have been historically used, there is a growing emphasis on assessing more complex pain-related behaviors that better represent the multidimensional nature of pain. frontiersin.orgnih.gov

Table 1: Common Animal Models and Pharmacodynamic Endpoints for this compound Assessment

Pain Model Animal Species Endpoint Measured Relevant Findings
Hot Plate TestMouse, RatLatency to paw lick or jumpMeasures thermal nociception.
Tail-Flick TestMouse, RatLatency to tail withdrawal from heatAssesses spinal reflex to thermal pain.
Formalin TestMouse, RatLicking/biting time of injected pawEvaluates response to inflammatory pain.
Chronic Constriction Injury (CCI)RatMechanical and thermal withdrawal thresholdsModels neuropathic pain.
Conditioned Place Preference (CPP)Mouse, RatTime spent in drug-paired chamberAssesses rewarding properties and abuse potential. taconic.com
Intravenous Self-AdministrationRat, MouseRate of lever pressing for drug infusionModels drug-seeking and addictive behavior. nih.gov

Pharmacokinetic Profiling Methodologies in Preclinical Species

Pharmacokinetic studies are fundamental in preclinical research to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). srce.hrresearchgate.net These studies are typically conducted in rodent and non-rodent species to provide a comprehensive ADME profile of the drug candidate. criver.com

ADME studies for this compound are conducted to determine its fate in the body. srce.hrresearchgate.net These studies are a key component of the drug development package and help in evaluating the safety and risk profile of the compound. criver.com

Absorption: The bioavailability of this compound is assessed after administration through various routes, such as oral and intravenous. researchgate.net Studies have shown that tramadol (B15222) is rapidly absorbed after oral administration. researchgate.net

Distribution: To understand where the drug distributes in the body, techniques like Quantitative Whole-Body Autoradiography (QWBA) with radiolabeled compounds are employed. criver.com This can help identify potential target tissues for efficacy or toxicity. criver.com

Metabolism: In vitro models using liver microsomes and hepatocytes from different species, including humans, are used to identify the metabolic pathways and the enzymes involved, such as cytochrome P450 (CYP) enzymes. srce.hrresearchgate.net this compound is extensively metabolized, with the formation of metabolites like O-desmethyltramadol (M1) and N-desmethyltramadol (M2). nih.govcamelsandcamelids.com The M1 metabolite is known to be an active metabolite with greater analgesic activity than the parent drug.

Excretion: Excretion balance studies, often using radiolabeled compounds, are performed to determine the routes and rates of elimination of the drug and its metabolites from the body. nih.gov Biliary excretion studies can be conducted in cannulated animals to differentiate between unabsorbed drug excreted in the feces and absorbed drug excreted via the bile. criver.com

Table 2: Overview of Preclinical ADME Studies for this compound

ADME Parameter Methodology Species Key Information Obtained
Absorption Oral and intravenous administration followed by plasma concentration analysis.Rat, Dog, RabbitBioavailability, rate and extent of absorption. researchgate.net
Distribution Quantitative Whole-Body Autoradiography (QWBA) with radiolabeled this compound. criver.comRatTissue and organ distribution of the drug and its metabolites. criver.com
Metabolism In vitro incubation with liver microsomes and hepatocytes. srce.hrresearchgate.netRat, Dog, HumanIdentification of major metabolites (e.g., M1, M2) and metabolic pathways (e.g., O- and N-demethylation). nih.gov
Excretion Collection and analysis of urine, feces, and bile after administration of radiolabeled this compound.Rat, DogRoutes and extent of excretion of the parent drug and metabolites. nih.gov

Bioanalytical Techniques for Quantifying this compound and Metabolites in Biological Matrices

The accurate quantification of this compound and its metabolites in biological samples such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic and toxicokinetic studies. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a commonly used technique. wjbphs.com

High-Performance Liquid Chromatography (HPLC): This is a versatile technique for separating this compound and its metabolites. Reversed-phase columns, such as C8 or C18, are frequently employed. wjbphs.com

Mass Spectrometry (MS/MS): When coupled with HPLC (LC-MS/MS), this technique provides high sensitivity and specificity for the quantification of drugs and their metabolites, even at low concentrations. nih.govnih.gov Multiple Reaction Monitoring (MRM) mode is often used for its quantitative accuracy. wjbphs.com

Sample Preparation: Before analysis, biological samples require preparation to remove interfering substances. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.govnih.gov

The validation of these bioanalytical methods is essential to ensure their accuracy, precision, linearity, and stability, following guidelines from regulatory agencies. frontiersin.orgnih.gov

Table 3: Bioanalytical Methods for this compound and its Metabolites

Technique Matrix Sample Preparation Key Features
HPLC-DAD (Diode Array Detection)Liver tissuesStas-Otto extraction, ammonium (B1175870) sulfate (B86663) extractionAllows for the quantification of tramadol and its main metabolite O-desmethyltramadol.
LC-MS/MSPlasma, Urine, LarvaeProtein precipitation, liquid-liquid extraction, solid-phase extractionHigh sensitivity and specificity; considered the gold standard for quantitative bioanalysis. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Plasma, Urine, Liver microsomesSolid-phase extractionProvides good separation and quantification capabilities. nih.gov

Methodological Considerations for Investigating Potential Drug-Drug Interactions at the Preclinical Stage

Investigating potential drug-drug interactions (DDIs) at the preclinical stage is a critical step to ensure the safety of a new drug. nih.gov Pharmacokinetic DDIs often involve the induction or inhibition of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system. nih.gov

In Vitro Enzyme Inhibition and Induction Assays: These assays are conducted using human liver microsomes or hepatocytes to assess the potential of this compound to inhibit or induce major CYP isozymes (e.g., CYP3A4, CYP2D6). srce.hrnih.gov This helps to predict whether this compound could alter the metabolism of co-administered drugs. nih.gov

Reaction Phenotyping: These studies identify the specific CYP enzymes responsible for the metabolism of this compound. This information is crucial for predicting DDIs with drugs that are inhibitors or inducers of these same enzymes.

In Vivo DDI Studies: If in vitro studies suggest a potential for DDI, in vivo studies in animal models are conducted. nih.gov This involves co-administering this compound with a known inhibitor or inducer of the relevant metabolic pathway and measuring the changes in the pharmacokinetic profile of this compound.

Computational Modeling: In silico tools and physiologically based pharmacokinetic (PBPK) modeling can be used to simulate and predict the likelihood and magnitude of DDIs. nih.govfrontiersin.org

The co-administration of this compound with other drugs that act on the central nervous system or that are metabolized by the same enzymes can lead to significant interactions. nih.gov For example, combining this compound with other central nervous system depressants can result in additive effects. nih.gov

Table 4: Preclinical Methodologies for Investigating Drug-Drug Interactions of this compound

Methodology Purpose Model/System Example Finding
CYP Inhibition Assay To determine if this compound inhibits major CYP enzymes.Human liver microsomesProvides IC50 values to assess inhibitory potential. researchgate.net
CYP Induction Assay To determine if this compound induces the expression of major CYP enzymes.Human hepatocytesMeasures changes in mRNA and enzyme activity.
Reaction Phenotyping To identify the primary CYP enzymes metabolizing this compound.Recombinant human CYP enzymes, human liver microsomesDetermines the contribution of each enzyme to this compound's metabolism.
In Vivo DDI Study To confirm in vitro findings in a living organism.Rodent modelsCo-administration with a known CYP inhibitor (e.g., ketoconazole) to observe changes in this compound's plasma concentrations. nih.gov

Pharmaceutical Formulation Science and Advanced Drug Delivery Systems for Alimadol

Strategies for Enhancing Physicochemical Characteristics for Optimized Delivery

For compounds with suboptimal physicochemical properties, various formulation strategies can be employed to enhance their performance.

Enhancing the solubility and dissolution rate of poorly water-soluble drugs is a primary focus in pharmaceutical development to improve their oral bioavailability. mdpi.comresearchgate.net

Particle Size Reduction: Reducing the particle size of a drug increases its surface area, which, according to the Noyes-Whitney equation, can lead to an increased dissolution rate. researchgate.net Techniques such as micronization and nanomilling are commonly employed. google.com While these techniques are widely used for other drugs, there is no available information on the application of particle size reduction to Alimadol.

Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively increasing their solubility and stability. nih.govnih.gov The formation of such complexes can mask the lipophilic nature of a drug and present a more hydrophilic exterior to the aqueous environment. semmelweis.hunih.gov Studies on the complexation of this compound with cyclodextrins have not been published.

Solid Dispersions: A solid dispersion is a system in which a drug is dispersed in an inert carrier, usually a water-soluble polymer, at a solid state. nih.govdntb.gov.ua This technique can enhance the dissolution of poorly soluble drugs by presenting the drug in an amorphous state and/or as a molecular dispersion, thereby increasing its surface area and wettability. mdpi.comresearchgate.netmdpi.com There is no evidence in the literature of solid dispersion technology being applied to this compound.

For a drug to be effective, it must permeate across biological membranes to reach its site of action. japsonline.comresearchgate.netvicihealthsciences.com For orally administered drugs, this involves crossing the intestinal epithelium.

Various strategies can be employed to enhance drug permeability, including the use of permeation enhancers, which can transiently and reversibly alter the integrity of the intestinal membrane. nih.govnih.gov Other approaches include the use of lipid-based formulations and nanocarriers. The selection of a suitable permeability enhancement strategy depends on the specific properties of the drug molecule. As there are no published preclinical or clinical studies on this compound, its permeability characteristics are unknown, and consequently, no specific permeability enhancement strategies have been investigated for this compound.

Development of Modified and Controlled Release Formulations for this compound

Modified and controlled-release formulations are designed to alter the rate and location of drug release from a dosage form. For opioid analgesics, these formulations can offer several advantages, including maintaining therapeutic drug concentrations for an extended period, reducing dosing frequency, and improving patient compliance. wikipedia.org

The development of such formulations often involves the use of polymer matrices that control the rate of drug diffusion or erosion of the matrix. nih.govthefutureisnear.org Both hydrophilic and hydrophobic polymers can be used to achieve the desired release profile. wikipedia.org For instance, hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) can form a gel layer upon contact with water, which controls drug release, while hydrophobic polymers like ethylcellulose can form an inert matrix from which the drug slowly leaches out. nih.gov

While various controlled-release formulations have been developed for other opioids such as tramadol (B15222), there is no information available on the development of any modified or controlled-release formulations for this compound. nih.govsemmelweis.huthefutureisnear.orgnih.govgoogle.com

Design and Characterization of Microparticulate and Nanoparticle Delivery Systems

Micro- and nanoparticle-based delivery systems offer significant advantages for opioid analgesics like this compound, including sustained release, protection from degradation, and the potential for targeted delivery. These systems are typically designed using biodegradable polymers that encapsulate the drug.

Design and Formulation:

The design of these particulate systems involves the selection of a suitable polymer and a fabrication method that ensures high encapsulation efficiency and desired release characteristics. Commonly used polymers for opioid delivery include:

Poly(lactic-co-glycolic acid) (PLGA): A biocompatible and biodegradable copolymer widely used for creating depot formulations. The ratio of lactic to glycolic acid can be adjusted to control the degradation rate and, consequently, the drug release profile. For instance, buprenorphine-loaded PLGA microparticles have been developed to provide prolonged analgesia.

Poly(lactic acid) (PLA) and Polycaprolactone (PCL): These polymers are also used for their biodegradability and ability to form stable microcapsules. They are particularly relevant for encapsulating water-soluble crystalline drugs.

Gelatin: A natural polymer that can be used to prepare microspheres for oral delivery of opioids like tramadol hydrochloride through an emulsification/cross-linking method.

Ethyl cellulose: A hydrophobic polymer used to control and extend the drug release from microparticles.

Fabrication techniques are chosen based on the physicochemical properties of the drug and polymer:

Emulsification-Solvent Evaporation: A common method where the drug and polymer are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase. The organic solvent is subsequently evaporated, leaving behind solid micro- or nanoparticles.

Spray Drying: This technique allows for the production of microparticles by spraying a solution of the drug and polymer into a hot gas stream, leading to rapid solvent evaporation. This method has been used for the microencapsulation of naloxone.

Coacervation-Phase Separation: This involves the phase separation of a polymer solution to form a coating around the drug particles.

Characterization:

Once formulated, these particulate systems undergo rigorous characterization to ensure their quality and performance. Key characterization parameters include:

ParameterDescriptionTypical MethodsExample Findings for Opioid Formulations
Particle Size and Morphology Determines the in vivo distribution, degradation rate, and drug release profile.Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS)Spherical microspheres with a smooth surface are generally desired. Buprenorphine-loaded PLGA microparticles have shown a mean diameter suitable for injection.
Encapsulation Efficiency The percentage of the initial drug amount that is successfully entrapped within the particles.Spectrophotometry, High-Performance Liquid Chromatography (HPLC) after particle dissolution.Entrapment efficiencies of over 70% have been reported for opioid-loaded microparticles, which is crucial for therapeutic efficacy.
Drug Loading The amount of drug per unit weight of the micro- or nanoparticles.HPLC, UV-Vis SpectroscopyThe drug loading capacity depends on the formulation parameters and the interaction between the drug and the polymer.
In Vitro Drug Release Measures the rate and extent of drug release from the particles over time in a simulated physiological environment.Dialysis method, Sample and separate method using buffers at physiological pH and temperature.Opioid-loaded microparticles often exhibit a biphasic release pattern: an initial burst release followed by a sustained release phase over days or weeks.
Surface Charge (Zeta Potential) Influences the stability of the particulate suspension and its interaction with biological membranes.Laser Doppler ElectrophoresisA sufficiently high zeta potential (positive or negative) can prevent particle aggregation.

These characterization studies are essential for predicting the in vivo performance of the delivery system and for ensuring batch-to-batch consistency.

Exploration of Polymeric and Lipid-Based Drug Delivery Platforms (e.g., micelles, liposomes)

Beyond solid particles, other colloidal carriers like polymeric micelles and liposomes present viable platforms for this compound delivery, offering advantages in solubilizing hydrophobic drugs and altering pharmacokinetic profiles.

Polymeric Micelles:

Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous medium. The hydrophobic core can encapsulate poorly water-soluble drugs like this compound, while the hydrophilic shell provides a stealth-like character, prolonging circulation time.

Materials: Common polymers for micelle formation include polyethylene (B3416737) glycol (PEG) as the hydrophilic block, combined with hydrophobic blocks such as poly(propylene oxide) (Pluronics®), poly(D,L-lactic acid) (PLA), or poly(ε-caprolactone) (PCL).

Characteristics: Polymeric micelles typically have a small size (10-100 nm), which allows for passive targeting to tumor tissues and inflamed sites through the enhanced permeability and retention (EPR) effect. They exhibit high stability compared to surfactant micelles due to a very low critical micelle concentration (CMC). researchgate.net

Liposomes:

Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. They are versatile carriers capable of encapsulating both hydrophilic and hydrophobic drugs. jsr.org For a lipophilic compound like this compound, it would primarily partition into the lipid bilayer.

Composition: Liposomes are typically composed of phospholipids, such as phosphatidylcholine, and cholesterol to enhance stability. nih.gov The surface of liposomes can be modified with PEG (pegylation) to create "stealth" liposomes that evade the reticuloendothelial system, leading to longer circulation times.

Types: Depending on the preparation method, liposomes can be unilamellar (one lipid bilayer) or multilamellar (multiple concentric bilayers). nih.gov Multivesicular liposomes, such as those used in the DepoFoam® technology, contain multiple non-concentric aqueous chambers and can provide sustained release of drugs like morphine for extended periods. ubc.ca

Drug Loading: Hydrophobic drugs like this compound can be incorporated into the lipid bilayer during the formation of the liposomes. The efficiency of loading depends on the drug's lipid solubility and its interaction with the bilayer components.

Delivery PlatformPotential Advantages for this compoundKey Research Findings for Opioids
Polymeric Micelles - Solubilization of hydrophobic this compound- Prolonged systemic circulation- Potential for targeted deliveryStudies have shown that polymeric micelles can effectively encapsulate opioids and provide controlled release.
Liposomes - Encapsulation of this compound in the lipid bilayer- Biocompatible and biodegradable- Sustained release capabilitiesLiposome-encapsulated morphine has been shown to provide prolonged analgesia compared to the free drug in preclinical studies. nih.gov

Mucoadhesive and Transdermal Delivery System Concepts

To avoid the disadvantages of oral and parenteral administration, mucoadhesive and transdermal delivery systems are attractive alternatives for opioids like this compound.

Mucoadhesive Delivery Systems:

Mucoadhesive systems are designed to adhere to mucosal surfaces (e.g., buccal, nasal) for an extended period, allowing for controlled drug release and absorption directly into the systemic circulation, bypassing first-pass metabolism.

Concept: The system typically consists of a drug-containing matrix made from mucoadhesive polymers such as chitosan, carbopol, and hydroxypropyl cellulose. These polymers interact with the mucus layer through various mechanisms, including hydrogen bonding and electrostatic interactions.

Application for this compound: A mucoadhesive buccal tablet or film for this compound could provide a non-invasive route for sustained pain management. The formulation would need to be optimized for adhesion time, drug release rate, and patient comfort.

Transdermal Delivery Systems:

Transdermal patches offer a convenient and non-invasive way to deliver potent opioids like fentanyl and buprenorphine, providing consistent plasma concentrations over several days. amegroups.orgmdpi.com This approach could be highly beneficial for this compound.

Design: A transdermal patch for this compound would likely be a matrix-type system, where the drug is dispersed in a polymer matrix that controls its release. The patch would also contain a backing layer, an adhesive layer to secure it to the skin, and a release liner.

Permeation Enhancement: Since the stratum corneum is a significant barrier to drug absorption, permeation enhancers may be necessary. These can be chemical (e.g., ethanol, propylene (B89431) glycol, fatty acids) or physical (e.g., microneedles, iontophoresis). nih.govmdpi.com For a lipophilic drug like this compound, optimizing the formulation with appropriate solvents and enhancers would be critical to achieve therapeutic flux across the skin. researchgate.net

Delivery SystemConceptual Application for this compoundKey Considerations
Mucoadhesive System Buccal or nasal delivery for rapid onset and bypassing first-pass metabolism.Polymer selection, adhesion strength, drug release kinetics, and local tolerability.
Transdermal Patch Continuous, multi-day delivery for chronic pain management with improved patient compliance.Skin permeability of this compound, need for permeation enhancers, patch adhesion, and potential for skin irritation.

Targeted Drug Delivery Methodologies for Central Nervous System Access

For an opioid analgesic like this compound, achieving effective concentrations in the central nervous system (CNS) is paramount for its therapeutic action. However, the blood-brain barrier (BBB) severely restricts the entry of many drugs into the brain. nih.gov Targeted drug delivery methodologies aim to overcome this challenge.

Conceptual Frameworks for Brain-Targeted Delivery of Opioids

The primary goal of brain-targeted delivery is to enhance the therapeutic index of the drug by increasing its concentration at the site of action while minimizing systemic exposure and associated side effects. Several conceptual frameworks can be applied to this compound:

Receptor-Mediated Transcytosis: This strategy involves conjugating the drug or its carrier to a ligand that binds to specific receptors on the BBB endothelium (e.g., transferrin receptor, insulin (B600854) receptor). This binding triggers endocytosis, transporting the drug across the barrier.

Adsorptive-Mediated Transcytosis: Cationic molecules or nanoparticles can bind to the negatively charged surface of brain capillary endothelial cells, inducing non-specific endocytosis.

Inhibition of Efflux Pumps: Many drugs are actively transported out of the brain by efflux pumps like P-glycoprotein. Co-administration of an inhibitor of these pumps or designing the drug to be a poor substrate can increase its CNS penetration. nih.gov

Nose-to-Brain Delivery: Intranasal administration can bypass the BBB by allowing direct transport of the drug along the olfactory and trigeminal neural pathways. technologynetworks.com

Nanocarrier-Based Approaches for Enhancing CNS Penetration

Nanocarriers are at the forefront of research for enhancing CNS drug delivery due to their ability to protect the drug and interact with the BBB. nih.govtaylorfrancis.com

Polymeric Nanoparticles: Nanoparticles made from polymers like PLGA or poly(butylcyanoacrylate) (PBCA) can be used to deliver opioids to the brain. nih.gov A notable strategy involves coating the nanoparticles with surfactants like polysorbate 80. It is hypothesized that these coated nanoparticles adsorb apolipoproteins from the blood, which then interact with lipoprotein receptors on the BBB, facilitating their uptake. nih.gov

Liposomes: Cationic liposomes can be used to exploit adsorptive-mediated transcytosis. Furthermore, targeted liposomes can be created by attaching specific ligands to their surface to engage in receptor-mediated transport.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles offer good biocompatibility and can enhance the brain uptake of lipophilic drugs. Their small size and lipidic nature facilitate their interaction with and transport across the BBB.

ApproachMechanismPotential for this compound
Ligand-Conjugated Nanocarriers Receptor-mediated transcytosisHigh specificity for brain tissue, potentially reducing peripheral side effects.
Polysorbate 80-Coated Nanoparticles Adsorption of apolipoproteins and subsequent receptor-mediated uptake.A well-studied approach for enhancing brain delivery of various drugs.
Intranasal Nanoparticle Delivery Direct transport along neural pathways, bypassing the BBB.Non-invasive route with the potential for rapid onset of central analgesic effects. technologynetworks.com

Advanced Analytical Chemistry Techniques for Alimadol Quantification and Characterization

Chromatographic Separation Methods for Alimadol and Its Metabolites

Chromatography is a fundamental technique for separating complex mixtures. nih.govyoutube.com The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase. nih.gov For this compound and its metabolites, both high-performance liquid chromatography and gas chromatography are valuable tools.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV, PDA, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of many pharmaceutical compounds due to its versatility and efficiency in separating non-volatile and thermally sensitive molecules. nih.gov In the context of analyzing compounds structurally similar to this compound, various HPLC methods have been developed, often employing reversed-phase columns, such as C18 or C8, which separate compounds based on their hydrophobicity. nih.govsigmaaldrich.comunisa.edu.au

The selection of the detector is crucial for achieving the desired sensitivity and selectivity. Common detection modalities that can be applied to the analysis of this compound include:

UV/Vis Detection: This is a common and robust detection method. For compounds with a chromophore, like the phenyl groups in this compound, UV detection provides reliable quantification. The selection of an appropriate wavelength is critical for maximizing sensitivity.

Photodiode Array (PDA) Detection: A PDA detector offers the advantage of acquiring the entire UV-visible spectrum for each peak, which aids in peak purity assessment and compound identification.

Fluorescence Detection: For molecules that fluoresce, or can be derivatized to be fluorescent, this method offers higher sensitivity and selectivity compared to UV detection.

A typical HPLC method for a related compound involves a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govsigmaaldrich.com The gradient or isocratic elution is optimized to achieve good resolution between the parent drug and its metabolites. unisa.edu.au A Design of Experiments (DoE) approach can be systematically used to optimize critical method variables, ensuring a robust and reliable method. rsc.org

Table 1: Illustrative HPLC Parameters for Analysis of Related Amine Compounds

ParameterCondition
Column Reversed-phase C18, 5 µm, 25 cm x 4.6 mm
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Flow Rate 1.0 mL/min
Detector UV at 292 nm
Column Temperature 20 °C

This table presents a hypothetical set of conditions based on methods for structurally analogous compounds and is for illustrative purposes only. sigmaaldrich.com

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While this compound itself may not be sufficiently volatile for direct GC analysis, it can be made amenable to this technique through derivatization. Derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can increase the volatility of the molecule, allowing for its separation and detection by GC. laurentian.ca

GC analysis is particularly useful for impurity profiling and can offer high resolution. The separation is typically performed on a capillary column with a specific stationary phase, such as a Zebron ZB-Drug-1 column. laurentian.ca

Mass Spectrometry (MS) and Tandem MS for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool in modern analytical chemistry, providing information about the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique, it offers unparalleled selectivity and sensitivity for the identification and quantification of compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices. nih.govunisa.edu.aunih.gov This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net

Method development for LC-MS/MS analysis of this compound would involve optimizing several key parameters:

Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like this compound and would likely be operated in positive ion mode.

Mass Spectrometer Tuning: The instrument is tuned to achieve optimal sensitivity for the parent ion of this compound.

Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions are monitored. For this compound (C19H23NO, Monoisotopic Mass: 281.1780 Da), the precursor ion would be [M+H]+ at m/z 282.2. nih.gov Product ions would be determined through fragmentation experiments. This highly selective detection method minimizes interference from matrix components. sigmaaldrich.comunisa.edu.au

Validation of the LC-MS/MS method is crucial and typically includes assessment of linearity, accuracy, precision, selectivity, and stability. nih.govunisa.edu.audergipark.org.tr

Table 2: Hypothetical MRM Transitions for this compound and a Potential Metabolite

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound282.2To be determined experimentally
N-desallyl-AlimadolTo be determinedTo be determined experimentally

This table is for illustrative purposes. The exact m/z values would need to be determined through experimental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification of unknown compounds and the profiling of impurities. dergipark.org.trnih.gov After separation on the GC column, the eluting compounds are ionized, typically by electron impact (EI), which generates a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule. nih.gov

This fragmentation pattern is highly valuable for structural elucidation. By analyzing the mass-to-charge ratios of the fragment ions, the structure of the parent molecule and its metabolites or impurities can be deduced. nih.govresearchgate.net For instance, the analysis of tramadol (B15222), a compound with some structural similarities to this compound, by GC-MS has been used to identify its metabolites in urine. nih.gov The use of derivatization can aid in the identification of metabolic sites, such as demethylation or hydroxylation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for the unambiguous determination of its connectivity and stereochemistry. nih.gov

For this compound, NMR spectroscopy would be instrumental in:

Confirming the Chemical Structure: 1D NMR experiments (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be used to assign all proton and carbon signals, thus confirming the proposed structure.

Characterizing Metabolites and Impurities: NMR can be used to determine the exact structure of isolated metabolites or synthesis impurities, providing crucial information that may be difficult to obtain by MS alone.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide insights into the three-dimensional structure and preferred conformation of the this compound molecule in solution.

While high-field NMR spectrometers offer the best resolution, recent advancements have also shown the potential of low-field, benchtop NMR spectrometers for drug analysis. nih.gov

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: One-dimensional proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum shows distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the protons on the cyclohexane (B81311) ring, and the N-dimethyl group protons. nih.gov Each signal's chemical shift, splitting pattern (multiplicity), and integration value are used for structural assignment. nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals in the ¹³C NMR spectrum of this compound correspond to the aromatic carbons, the quaternary carbon of the cyclohexane ring attached to the hydroxyl group, the methoxy carbon, and the carbons of the N-dimethyl group.

2D NMR Techniques: Two-dimensional NMR experiments are crucial for definitive assignments by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It helps in tracing the connectivity of protons within the cyclohexane ring of the this compound structure.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

The combined application of these NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule, confirming its chemical structure. elte.hu

Interactive Data Table: Representative NMR Chemical Shifts for this compound (Tramadol) in CDCl₃

Click on the headers to sort the data.

Atom Position (Tramadol)¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY Correlations (with ¹H at)HSQC Correlation (with ¹³C at)
OCH₃3.8255.2-55.2
N(CH₃)₂2.6545.3-45.3
Aromatic CH6.75 - 7.28111.0 - 128.9Aromatic Protons111.0 - 128.9
Cyclohexane CH₂1.50 - 2.7022.1 - 34.5Other Cyclohexane Protons22.1 - 34.5
C-OH (Quaternary)-75.4--
Aromatic C-O-157.9--
Aromatic C-C-141.6--

Spectrophotometric and Spectrofluorometric Analysis of this compound

Spectrophotometric and spectrofluorometric methods are widely used for the quantitative analysis of this compound in bulk and pharmaceutical forms due to their simplicity, speed, and cost-effectiveness. ijrpb.com

UV-Vis Spectrophotometry: This technique is based on the principle that this compound absorbs ultraviolet radiation at a specific wavelength. The amount of light absorbed is directly proportional to its concentration, following the Beer-Lambert law. A common method involves dissolving the this compound sample in a suitable solvent, such as distilled water or methanol, and measuring its absorbance at the wavelength of maximum absorption (λmax). ijrpb.com For this compound (Tramadol), the λmax is typically observed around 273 nm. ijrpb.com The method's linearity is established over a specific concentration range. ijrpb.com

Spectrofluorometry: This method is generally more sensitive and selective than spectrophotometry. It measures the fluorescence intensity emitted by a molecule after it has been excited by light of a specific wavelength. Some methods involve the derivatization of this compound with a fluorogenic reagent to form a highly fluorescent product, thereby enhancing the sensitivity of the assay.

Interactive Data Table: Comparison of Spectroscopic Methods for this compound (Tramadol) Quantification

Click on the column headers to sort the table.

ParameterUV-Vis SpectrophotometrySpectrofluorometry
PrincipleAbsorbance of UV lightEmission of fluorescent light
λmax (Absorption)~273 nm ijrpb.comVaries with method
Excitation λN/A~280 nm (native fluorescence)
Emission λN/A~305 nm (native fluorescence)
Common SolventDistilled Water, Methanol ijrpb.comMethanol, Acetonitrile
Linearity Range (µg/mL)10 - 50 ijrpb.comLower, e.g., 0.1 - 10
SensitivityGoodHigh to Very High
SelectivityModerateHigh

Method Validation and Quality Assurance in Analytical Research of Chemical Compounds

Method validation is a critical process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose. researchgate.net It ensures the reliability, reproducibility, and accuracy of analytical data, which is paramount in pharmaceutical research. researchgate.net The validation of analytical methods for this compound is performed according to guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. ijrpb.comresearchgate.net

The core parameters evaluated during method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or excipients. researchgate.net For example, in an HPLC method, this is demonstrated by the absence of interfering peaks at the retention time of this compound. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often determined through recovery studies by spiking a sample with known quantities of the analyte. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Reproducibility (Inter-assay precision): Precision between different laboratories.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition). researchgate.net It provides an indication of its reliability during normal usage.

Adherence to these validation principles ensures that the analytical methods used for the characterization and quantification of this compound produce consistently high-quality and dependable results. researchgate.net

Future Research Directions and Unexplored Avenues for Alimadol Studies

Investigation of Novel Molecular Targets and Polypharmacology Beyond Classical Opioid Receptors

While Alimadol is primarily recognized for its activity at classical opioid receptors, a significant frontier for future research lies in the exploration of its potential interactions with other molecular targets. The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, offers a promising strategy for enhancing therapeutic efficacy and potentially reducing side effects. nih.govresearchgate.net Future investigations should aim to profile this compound against a broad panel of receptors and enzymes involved in pain signaling and modulation.

Potential non-opioid targets for investigation could include, but are not limited to:

Cannabinoid Receptors (CB1 and CB2): The endocannabinoid system is a well-established modulator of pain and inflammation. d-nb.info Assessing the binding affinity and functional activity of this compound at CB1 and CB2 receptors could reveal a dual-target mechanism that might offer synergistic analgesic effects. d-nb.info

T-type Calcium Channels (CaV3.2): These channels are implicated in the transmission of pain signals, and their modulation represents a non-opioid strategy for analgesia. d-nb.info

Adenosine (B11128) Receptors (A1, A2A, A2B, A3): All four subtypes of adenosine receptors have been implicated in pain pathways, and they represent emerging non-opioid targets for analgesic development. nih.gov

Transient Receptor Potential (TRP) Channels: Channels such as TRPV1 are key players in nociception, and their modulation can have significant effects on pain perception. nih.gov

A comprehensive screening of this compound against these and other relevant targets would provide a detailed polypharmacological profile. The use of computational methods, such as reverse docking and pharmacophore modeling, could initially guide these investigations by identifying potential off-target interactions. nih.gov Subsequent in vitro binding and functional assays would be essential to validate any computationally predicted activities. Understanding the broader pharmacology of this compound could pave the way for its repositioning for new indications or for the development of analogues with tailored polypharmacological profiles.

Rational Design and Synthesis of this compound Analogues with Potentially Differentiated Pharmacological Profiles

The chemical structure of this compound provides a versatile scaffold for the rational design and synthesis of novel analogues. By systematically modifying different functional groups within the this compound molecule, it may be possible to develop new chemical entities with differentiated pharmacological profiles, such as enhanced potency, improved safety, or novel mechanisms of action. This approach has been successfully applied to other opioid scaffolds to create compounds with distinct properties. nih.govnih.gov

Future synthetic efforts could focus on several key areas of the this compound structure:

N-substituent Modification: The N-allyl group is a critical determinant of opioid receptor interaction, often conferring mixed agonist-antagonist properties. Replacing the allyl group with other substituents, such as cyclopropylmethyl or larger aromatic moieties, could modulate the activity at mu, delta, and kappa opioid receptors.

Modification of the Diphenylpropyl Moiety: The two phenyl rings are crucial for binding. Introducing substituents on these rings (e.g., hydroxyl, methoxy (B1213986), or halogen groups) could alter binding affinity and selectivity.

Changes to the Methoxy Group: The methoxy group could be replaced with other ethers or a hydroxyl group to investigate its role in receptor interaction and metabolic stability.

The table below illustrates a hypothetical set of this compound analogues that could be synthesized to explore structure-activity relationships (SAR).

Analogue ID Modification from this compound Hypothesized Pharmacological Profile Change
ALI-001 N-cyclopropylmethyl instead of N-allylPotential for increased kappa-opioid receptor affinity
ALI-002 p-hydroxy substitution on one phenyl ringPossible increase in mu-opioid receptor affinity
ALI-003 Replacement of methoxy with an ethoxy groupAltered metabolic stability and receptor binding kinetics
ALI-004 Introduction of a fluorine atom on each phenyl ringPotential for enhanced blood-brain barrier penetration

Each newly synthesized analogue would require comprehensive in vitro characterization, including receptor binding assays and functional studies, to determine its pharmacological profile. Promising candidates could then be advanced to in vivo models to assess their analgesic efficacy and side-effect profiles.

Advanced In Silico Modeling for Predictive Pharmacology, Metabolism, and Formulation Design

Computational, or in silico, approaches are indispensable tools in modern drug discovery, offering the potential to predict various properties of a drug candidate before its synthesis, thereby saving time and resources. nih.govnih.gov For this compound, advanced in silico modeling could be a powerful engine for future research.

Predictive Pharmacology: Machine learning algorithms and quantitative structure-activity relationship (QSAR) models can be developed using existing data from this compound and other opioids to predict the analgesic activity and potential side effects of novel analogues. nih.gov Molecular dynamics simulations can provide insights into the binding mode of this compound at opioid and non-opioid receptors, helping to explain its pharmacological profile at an atomic level.

Metabolism Prediction: In silico tools can predict the metabolic fate of this compound and its analogues by identifying potential sites of metabolism by cytochrome P450 enzymes and other drug-metabolizing enzymes. nih.gov This information is crucial for understanding the drug's pharmacokinetic profile and for identifying any potentially toxic metabolites.

Formulation Design: Computational methods can aid in the design of optimized drug delivery systems by predicting the solubility and permeability of this compound and its analogues. This can help in the selection of appropriate excipients and delivery technologies to enhance bioavailability.

The integration of these in silico approaches into the this compound research program would create a feedback loop, where computational predictions guide synthetic efforts, and experimental results are used to refine and improve the predictive models.

Exploration of Emerging Drug Delivery Technologies for Optimized this compound Bioavailability and Target Specificity

The method of drug delivery can have a profound impact on a drug's efficacy and safety profile. For a centrally acting analgesic like this compound, the development of advanced drug delivery systems could offer significant advantages over conventional oral administration. Research in this area for other opioids, such as tramadol (B15222) and fentanyl, has shown the potential of these technologies. nih.govresearchgate.netnih.gov

Future research on this compound could explore a variety of emerging drug delivery platforms:

Transdermal Patches: A transdermal delivery system for this compound could provide sustained, controlled release of the drug over an extended period, leading to more stable plasma concentrations and potentially reducing the frequency of dosing and associated side effects. nih.govnih.gov

Microparticulate Systems: Encapsulating this compound in biodegradable microparticles could allow for controlled release and might be suitable for long-acting injectable formulations. researchgate.net

Nanoparticle-based Delivery: The use of nanoparticles could potentially enhance the transport of this compound across the blood-brain barrier, allowing for lower doses to be used and potentially reducing peripheral side effects.

In-situ Gelling Systems: For specific applications, an in-situ gelling formulation could provide localized and sustained release of this compound at the site of administration. researchgate.net

The table below outlines potential drug delivery systems and their hypothesized advantages for this compound.

Delivery System Description Potential Advantages for this compound
Transdermal Patch A multi-layered patch that adheres to the skin and releases the drug at a controlled rate.Sustained analgesia, improved patient compliance, reduced gastrointestinal side effects.
Injectable Microspheres Biodegradable polymer microspheres containing the drug for intramuscular or subcutaneous injection.Long-acting formulation (weeks to months), suitable for chronic pain management.
Lipid Nanoparticles Drug encapsulated within lipid-based nanoparticles.Enhanced bioavailability, potential for targeted delivery to the central nervous system.

The development of any new formulation would require extensive physicochemical characterization and in vitro/in vivo testing to ensure the desired release profile and therapeutic effect.

Ethical Considerations and Responsible Research Practices in the Context of Opioid Chemistry

The societal impact of the opioid crisis necessitates a strong emphasis on ethical considerations in all aspects of opioid research and development. nih.govnih.gov Any future studies on this compound must be conducted within a robust ethical framework that prioritizes patient safety and public health. ucmerced.eduyoutube.com

Key ethical considerations include:

Responsible Innovation: Researchers have a responsibility to consider the potential for misuse and diversion of any new opioid analgesic they develop. The design of analogues should, where possible, aim to incorporate features that might deter abuse, such as mixed agonist-antagonist profiles or formulations that are difficult to manipulate for non-medical use.

Informed Consent in Clinical Research: For any future clinical trials involving this compound or its analogues, the process of obtaining informed consent must be rigorous. nih.gov Participants must be made fully aware of the potential risks, including the risk of dependence and addiction. nih.gov

Data Transparency and Sharing: Researchers should be committed to transparency in reporting their findings, including both positive and negative results. Sharing data can accelerate the field's understanding of the pharmacology and safety of new compounds.

Post-marketing Surveillance: Should any new this compound-based product reach the market, robust post-marketing surveillance systems would be essential to monitor for signs of misuse, addiction, and diversion.

Adherence to established ethical guidelines, such as those outlined in the Belmont Report and the Declaration of Helsinki, is paramount. ucmerced.edu Furthermore, ongoing dialogue between researchers, clinicians, regulators, and the public is necessary to ensure that the development of new analgesics aligns with societal values and public health goals. news-medical.net

Conclusion: Synthesis of Current Academic Understanding and Future Research Imperatives for Alimadol

Recapitulation of Key Academic Findings on Alimadol's Chemistry and Pharmacology

The current body of academic and patent literature provides a foundational but incomplete understanding of this compound. Key established findings are its identity as a synthetic compound structurally related to methadone, with the IUPAC name N-(3-methoxy-3,3-diphenylpropyl)-2-propen-1-amine. wikipedia.orgnih.gov Its synthetic pathway has been outlined, originating from precursors such as benzhydryl methyl ether. wikipedia.org Pharmacologically, it is broadly classified as an opioid receptor modulator, though it was never commercialized. wikipedia.orgncats.io A significant gap in the literature is the absence of detailed in vitro and in vivo pharmacological data, leaving its specific interactions with opioid receptors and its analgesic profile largely undocumented in the public domain.

Broader Implications for Opioid Research and Drug Development Strategies

The case of this compound underscores the complexity of opioid drug development. The presence of structural motifs associated with opioid activity, such as the diphenylpropylamine backbone, does not guarantee a predictable or favorable pharmacological profile. The introduction of substituents like the N-allyl group, known to modulate activity in other opioid scaffolds, highlights the nuanced and often unpredictable nature of structure-activity relationships in novel compounds. pnas.orgnih.gov This emphasizes the critical need for comprehensive preclinical evaluation of any new opioid candidate to fully elucidate its pharmacological and safety profile before any consideration for clinical development. The ongoing opioid crisis further highlights the importance of developing safer analgesics and the need for thorough scientific investigation into novel chemical entities. nih.govblhtech.comaafp.orgnih.gov

Prioritizing Future Research Directions for this compound and Related Chemical Structures

To address the existing knowledge gaps, a systematic investigation of this compound and related structures is warranted. The following research directions should be prioritized:

In Vitro Pharmacological Characterization: Comprehensive radioligand binding assays are essential to determine the binding affinities of this compound for the mu, delta, and kappa opioid receptors. Subsequent functional assays, such as [³⁵S]GTPγS binding, are necessary to quantify its efficacy and potency at these receptors and to determine if it acts as an agonist, antagonist, or partial agonist.

In Vivo Analgesic Activity: Preclinical studies in established animal models of pain are required to assess the analgesic efficacy of this compound.

Comparative SAR Studies: The synthesis and evaluation of a series of analogs of this compound, with systematic modifications to the N-substituent and the methoxy (B1213986) group, would provide valuable data for constructing a detailed structure-activity relationship profile. This would contribute to a broader understanding of the chemical determinants of activity in this class of diphenylpropylamine-based opioids.

Such research would not only clarify the specific properties of this compound but also contribute valuable knowledge to the wider field of opioid pharmacology and the development of future pain therapeutics. wakehealth.edu

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Alimadol that influence its pharmacokinetic behavior in preclinical studies?

  • Methodological Answer : Determine this compound’s solubility, stability, and bioavailability using standardized protocols. Measure density (1.008 g/cm³) and boiling point (404.8°C) to assess its behavior under experimental conditions . Validate these properties via high-performance liquid chromatography (HPLC) or mass spectrometry to ensure consistency across studies.

Q. How should researchers design initial toxicity studies for this compound to establish safe dosage ranges?

  • Methodological Answer : Conduct dose-escalation trials in animal models, adhering to OECD or ICH guidelines. Monitor physiological parameters (e.g., hepatic/renal function, neurobehavioral responses) and compare results against control groups. Use this compound’s molecular weight (281.40 g/mol) and partition coefficient to predict tissue distribution .

Q. What literature review strategies are critical for identifying gaps in this compound’s pharmacological profile?

  • Methodological Answer : Systematically search databases (PubMed, Web of Science, Scopus) using controlled vocabulary (e.g., MeSH terms like "this compound pharmacokinetics" or "opioid analogs"). Filter results by study type (e.g., in vitro, in vivo) and publication date (prioritize post-2010 studies) to isolate unresolved mechanistic questions .

Advanced Research Questions

Q. How can researchers optimize experimental designs to mitigate confounding variables in this compound’s neuropharmacological studies?

  • Methodological Answer : Implement blinded, randomized controlled trials (RCTs) with stratified sampling to account for genetic or metabolic variability. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with receptor binding assays. Validate findings via in silico simulations (e.g., molecular docking studies) .

Q. What analytical frameworks are effective for resolving contradictions in this compound’s efficacy across different pain models?

  • Methodological Answer : Apply meta-analytical techniques to aggregate data from heterogeneous studies. Stratify results by experimental model (e.g., inflammatory vs. neuropathic pain) and assess methodological rigor (e.g., sample size, blinding). Conduct sensitivity analyses to identify outliers or bias .

Q. How should researchers validate this compound’s metabolic pathways in human-derived hepatocyte models?

  • Methodological Answer : Use LC-MS/MS to quantify metabolites in primary hepatocyte cultures. Compare metabolic profiles against known cytochrome P450 (CYP) inhibitors/inducers. Cross-reference findings with in vivo rodent data to confirm translational relevance. Report results with precision limits aligned with instrumental error margins (e.g., ≤3 significant figures) .

Methodological Best Practices

  • Data Precision : Report numerical data (e.g., pharmacokinetic parameters) to no more than one significant digit beyond instrument precision .
  • Contradiction Analysis : Use triangulation (e.g., combining qualitative and quantitative data) to address discrepancies in this compound’s mechanism of action .
  • Ethical Compliance : Follow ICH-GCP guidelines for human subject research, including informed consent and risk-benefit assessments for this compound trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alimadol
Reactant of Route 2
Reactant of Route 2
Alimadol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.